1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of chloro and fluoro substituents on a phenyl ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents. One common method is the reduction of 2-chloro-6-fluorobenzaldehyde using a reducing agent such as sodium borohydride in the presence of a solvent like ethanol . The resulting intermediate is then subjected to further reactions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of 1-(2-Chloro-6-fluorophenyl)-2-fluoroethan-1-amine.
2-(2-Chloro-6-fluorophenyl)-1-(1-cyclohexen-1-yl)-N-methylethanamine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H8ClF2N |
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Molecular Weight |
191.60 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8ClF2N/c9-5-2-1-3-6(11)8(5)7(12)4-10/h1-3,7H,4,12H2 |
InChI Key |
PXDJNHGVJRCNAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CF)N)F |
Origin of Product |
United States |
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